"2-Amino-3,5-dibromobenzamide" chemical properties and structure
"2-Amino-3,5-dibromobenzamide" chemical properties and structure
An In-Depth Technical Guide to 2-Amino-3,5-dibromobenzamide: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3,5-dibromobenzamide (CAS No: 16524-04-2), a halogenated anthranilamide derivative. The document delineates its chemical structure, physicochemical properties, and principal synthetic methodologies. Emphasis is placed on its role as a pivotal intermediate in synthetic organic chemistry, particularly as a building block for developing complex pharmaceutical and agrochemical compounds. This guide consolidates current knowledge, offering field-proven insights into its synthesis and handling, designed to support advanced research and development initiatives.
Introduction: Strategic Importance of a Versatile Intermediate
In the landscape of medicinal and process chemistry, the strategic value of a molecular scaffold is often defined by its versatility and reactivity. 2-Amino-3,5-dibromobenzamide, also known by its synonym 3,5-dibromoanthranilamide, is a prime example of such a crucial building block. The presence of three distinct functional groups—an aniline amine, a benzamide, and two bromine atoms at specific positions—creates a unique electronic and steric environment. This configuration allows for a wide array of subsequent chemical modifications, making it a highly valuable precursor for constructing more complex molecular architectures. While its direct analogue, 2-Amino-3,5-dibromobenzaldehyde, is more commonly cited as a direct precursor for mucolytic agents like Ambroxol, the benzamide variant offers alternative synthetic pathways and is a key member of the dihalogenated aminobenzamide family of intermediates.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of reproducible science. The following section provides the standard identifiers for 2-Amino-3,5-dibromobenzamide.
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IUPAC Name: 2-amino-3,5-dibromobenzamide[1]
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CAS Number: 16524-04-2[1]
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Synonyms: 3,5-dibromoanthranilamide, Benzamide, 2-amino-3,5-dibromo-[1]
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Molecular Formula: C₇H₆Br₂N₂O[1]
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SMILES: C1=C(C=C(C(=C1C(=O)N)N)Br)Br
The spatial arrangement of the functional groups is critical to the molecule's reactivity. The ortho-amino group and the amide are positioned for potential intramolecular interactions or cyclization reactions, while the bromine atoms serve as handles for cross-coupling reactions or can be retained for their steric and electronic influence on a final target molecule.
Caption: Molecular structure of 2-Amino-3,5-dibromobenzamide.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Weight | 293.94 g/mol | PubChem[1] |
| Appearance | Expected to be a crystalline solid | N/A |
| Melting Point | Experimental data not readily available | N/A |
| Solubility | Experimental data not readily available | N/A |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Note: While specific experimental data for melting point and solubility are not widely published, the compound's structure suggests it is a crystalline solid with limited solubility in water and better solubility in polar organic solvents like acetonitrile, THF, or DMF.
Synthesis and Mechanistic Insights
The most direct and efficient laboratory-scale synthesis of 2-Amino-3,5-dibromobenzamide involves the selective halogenation of an inexpensive, commercially available starting material.
Primary Synthetic Route: Direct Halogenation of 2-Aminobenzamide
This approach is favored for its straightforwardness and high atom economy. It avoids the multiple steps associated with building the molecule from a more basic starting point like anthranilic acid or isatoic anhydride.
Reaction Scheme: 2-Aminobenzamide → 2-Amino-3,5-dibromobenzamide (using N-Bromosuccinimide)
Mechanistic Rationale: The 2-amino group (-NH₂) is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. This strong activation makes the benzene ring highly susceptible to halogenation. However, this high reactivity can also lead to over-halogenation or side reactions. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic. Compared to elemental bromine (Br₂), NBS provides a slow, steady, and controlled source of electrophilic bromine, which helps to minimize the formation of byproducts and improve the selectivity for the desired 2,5-dibrominated product. The reaction proceeds preferentially at the positions ortho and para to the highly activating amino group.
Experimental Protocol: Synthesis of 2-Amino-3,5-dibromobenzamide
This protocol is based on established methodologies for the direct halogenation of activated aromatic systems.
Materials:
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2-Aminobenzamide (1.0 eq)
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N-Bromosuccinimide (NBS) (2.1 eq)
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Acetonitrile (ACS Grade)
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Saturated sodium bicarbonate solution
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Saturated sodium thiosulfate solution
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Deionized water
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide (1.0 eq) in acetonitrile.
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Bromination: At ambient temperature (20-25°C), add N-bromosuccinimide (2.1 eq) to the solution portion-wise over 30 minutes. The slight excess of NBS ensures the complete consumption of the starting material.
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Reaction Monitoring: Stir the mixture vigorously. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-aminobenzamide spot is no longer visible.
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
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Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. This removes acidic byproducts and residual water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Self-Validation: The purity of the final compound must be validated using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and identify any residual impurities.
Applications in Research and Development
The primary utility of 2-Amino-3,5-dibromobenzamide lies in its function as a versatile chemical intermediate. Its trifunctional nature allows for selective, stepwise reactions, making it a valuable starting point for the synthesis of:
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Pharmaceutical Scaffolds: It can be used in the construction of heterocyclic systems, such as quinazolinones or benzodiazepines, which are common motifs in pharmacologically active compounds.
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Agrochemicals: The dibrominated aniline core is a feature in certain classes of pesticides and herbicides.
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Materials Science: The compound can be used as a monomer or precursor for specialty polymers or as a building block for organic electronic materials where the bromine atoms can be used to tune electronic properties or serve as sites for further functionalization.
While 2-Amino-3,5-dibromobenzaldehyde is a more direct precursor to the mucolytic drug Ambroxol, the benzamide functional group in 2-Amino-3,5-dibromobenzamide offers synthetic chemists an alternative handle for building analogous structures or libraries of related compounds for structure-activity relationship (SAR) studies.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Amino-3,5-dibromobenzamide is not widely available, the chemistry of the molecule dictates a cautious approach to its handling. The safety profile can be inferred from related compounds like 2-Amino-3,5-dibromobenzaldehyde.
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General Hazards: This compound should be considered hazardous. Based on similar structures, it is likely to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled.[2]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This safety information is based on the properties of structurally related chemicals. Always consult a specific, verified MSDS for the compound before use and perform a thorough risk assessment.
Conclusion
2-Amino-3,5-dibromobenzamide is a strategically important, multi-functional chemical intermediate. Its value is derived from the specific arrangement of its reactive sites, which allows for diverse and predictable chemical transformations. While not as widely cited as its aldehyde counterpart, its utility in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries is significant. The direct halogenation of 2-aminobenzamide provides an efficient and reliable method for its preparation, enabling its broader use in advanced chemical research and development programs.
References
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ChemExpress. CAS 16524-02-2 | 2-amino-3,5-dibromobenzamide. ChemExpress. Available at: [Link]
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Chemsrc. 2-Amino-3-naphthol CAS#:5417-63-0. Chemsrc. Available at: [Link]
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Cartel International. 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter. Cartel International. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12471478, 2-Amino-3,5-dibromobenzamide. PubChem. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 688305, 2-Amino-3,5-dibromobenzaldehyde. PubChem. Available at: [Link]
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Shreeneel Chemicals. 2 Amino 3-5 Dibromo Benzaldehyde. Shreeneel Chemicals. Available at: [Link]
